3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUDMBNIFGUXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyridazine core.
Attachment of the pyrazole ring: This can be done through coupling reactions using pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development, particularly for neurological disorders. Its structural features suggest possible interactions with biological targets that are crucial for treating conditions such as depression and anxiety.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, highlighting the potential of this compound in developing new antibiotics.
Antitumor Activity
Preliminary studies suggest that pyridazine derivatives, including this compound, may possess anticancer properties. They have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
Monoamine Oxidase Inhibition
A study focused on related compounds demonstrated potent inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's. The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on MAO-B specifically.
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | MAO-B Inhibitor | 0.013 | High |
| T3 | MAO-B Inhibitor | 0.039 | High |
Cytotoxicity Assessments
In vitro cytotoxicity studies using fibroblast cell lines revealed selective toxicity towards cancer cells while sparing healthy cells. This selectivity is critical for developing safe therapeutic agents.
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | Cytotoxicity | 120.6 | Non-toxic |
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution of 3,6-dichloropyridazine with substituted piperazines or aryl amines, followed by functionalization (e.g., hydrolysis, hydrazide coupling) . The target compound likely employs similar methods, with the 4-chlorobenzoyl group introduced via acylation .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Activity Trends : Piperazine-pyridazine hybrids exhibit broad activities, including kinase inhibition (e.g., 069A) and antimicrobial effects. The target compound’s 4-chlorobenzoyl group may favor kinase or protease inhibition, similar to 069A .
- LogP and Solubility: The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitutions :
- Pyridazine Functionalization: Pyrazole vs. Hydrazide (T1–T12): Pyrazole in the target compound offers metabolic stability over hydrazide derivatives, which may undergo hydrolysis . Chloro vs.
Biological Activity
The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process where piperazine derivatives are reacted with chlorobenzoyl groups and pyridazine moieties. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which elucidate the spatial arrangement of atoms within the molecule.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study highlighted the antitumor activity of piperazine derivatives, suggesting that modifications such as chlorobenzoyl substitutions can enhance efficacy against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells, which is critical for therapeutic applications .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A series of studies have evaluated the antibacterial and antifungal effects of related piperazine derivatives. These compounds demonstrated effectiveness against several strains of bacteria and fungi, with mechanisms likely involving disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of similar pyridazine derivatives has been documented extensively. These compounds can scavenge free radicals, thereby mitigating oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders. The radical scavenging activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .
Case Studies
- Antitumor Efficacy : A study investigated the effects of a related compound on human cancer cell lines and reported a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .
- Antimicrobial Testing : Another research effort focused on testing this class of compounds against resistant bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics .
- Oxidative Stress Mitigation : In vivo studies have shown that derivatives can reduce oxidative damage in animal models, suggesting potential for therapeutic use in conditions characterized by oxidative stress .
Data Summary
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Piperazine substitution : Reacting 4-(4-chlorobenzoyl)piperazine with a chloropyridazine intermediate under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
- Pyrazole coupling : Introducing the 3-methyl-1H-pyrazol-1-yl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .
Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperazine), temperature (80–100°C), and reaction time (12–24 hours). Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .
Basic: What analytical methods are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and crystallographic packing (e.g., Acta Cryst. E66 data for analogous pyridazine derivatives) .
- Spectroscopy :
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How can computational modeling predict pharmacological activity or reactivity?
Answer:
- Pharmacophore modeling : Map electrostatic and hydrophobic interactions using docking software (e.g., AutoDock) to identify potential targets (e.g., kinase inhibitors) .
- Reactivity prediction : Apply density functional theory (DFT) to calculate activation energies for key steps (e.g., piperazine substitution). ICReDD’s integrated computational-experimental workflows reduce optimization time by 30–50% .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Control experiments : Verify assay conditions (e.g., cell line viability, solvent effects) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorobenzoyl with methanesulfonyl groups) to isolate pharmacophoric contributions .
- Meta-analysis : Cross-reference data from independent studies (e.g., anti-inflammatory vs. antiviral assays) to identify context-dependent mechanisms .
Basic: What are the stability considerations for this compound under varying conditions?
Answer:
- Thermal stability : Store at –20°C in inert atmospheres; degradation observed >80°C via TGA .
- Photostability : Protect from UV light; pyridazine cores undergo [4+2] cycloreversion under prolonged exposure .
- Hydrolysis : Susceptible to acidic/basic conditions; avoid aqueous media at pH <4 or >10 .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?
Answer:
- Directing groups : Use temporary protecting groups (e.g., SEM for pyrazole N-H) to bias substitution toward C-1 or C-3 positions .
- Catalytic systems : Employ Pd/Xantphos catalysts for selective C–N coupling at sterically hindered sites .
- Computational screening : Pre-screen substituent effects on transition states to prioritize synthetic routes .
Basic: What methodologies assess the compound’s pharmacokinetic properties?
Answer:
- LogP determination : Use shake-flask or HPLC-based methods; predicted LogP ≈2.8 (moderate lipophilicity) .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor depletion via LC-MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
Advanced: How to design derivatives for improved target selectivity?
Answer:
- SAR studies : Systematically modify substituents (e.g., 4-chlorobenzoyl → 4-fluorobenzoyl) and correlate with activity .
- Crystal structures : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical binding interactions .
- Machine learning : Train models on existing bioactivity data to predict selectivity profiles .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods; avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Process intensification : Switch from batch to flow chemistry for exothermic steps (e.g., piperazine substitution) .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
- DoE optimization : Apply design-of-experiments (DoE) to multivariable parameters (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
